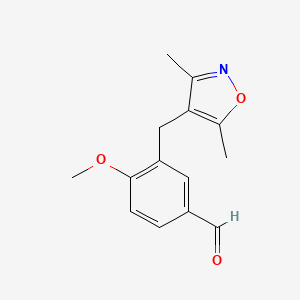

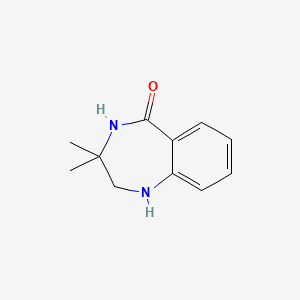

3-(3,5-二甲基异恶唑-4-基甲基)-4-甲氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

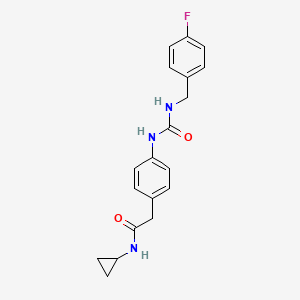

3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde (DIMMBA) is an organic compound belonging to the isoxazole family. It is a widely used chemical in the laboratory setting, with applications in synthetic organic chemistry, biochemical research, and drug discovery. DIMMBA has been used in a variety of experiments, from the synthesis of complex organic molecules to the investigation of the mechanism of action of novel drugs.

科学研究应用

异恶唑衍生物及其治疗潜力

异恶唑,包括“3-(3,5-二甲基异恶唑-4-基甲基)-4-甲氧基苯甲醛”,是重要的五元杂环化合物家族,在相邻位置包含一个氧原子和一个氮原子 . 异恶唑衍生物具有广泛的生物活性,在治疗方面具有巨大潜力 . 它们已显示出作为镇痛剂、抗炎剂、抗癌剂、抗菌剂、抗病毒剂、抗惊厥剂、抗抑郁剂和免疫抑制剂的巨大潜力 .

在 3,5-二取代异恶唑合成中的作用

“3-(3,5-二甲基异恶唑-4-基甲基)-4-甲氧基苯甲醛”可用于合成 3,5-二取代异恶唑 . 一种区域选择性、实验上方便的一锅法铜 (I) 催化程序被开发用于快速合成 3,5-二取代异恶唑 .

作为抗乳腺癌活性的 BRD4 抑制剂的作用

该化合物已被用于设计和合成 4-(3-(3,5-二甲基异恶唑-4-基)苄基)邻苯二氮杂-1(2H)-酮衍生物,它们是具有抗乳腺癌活性的有效 BRD4 抑制剂 . 其中,DDT26 是最有效的,在亚微摩尔浓度下表现出对 BRD4 的强抑制活性 .

调节 c-MYC 和 γ-H2AX 表达的作用

DDT26 是“3-(3,5-二甲基异恶唑-4-基甲基)-4-甲氧基苯甲醛”的衍生物,已显示出可调节 c-MYC 和 γ-H2AX 的表达 . 这种调节可以诱导 DNA 损伤,抑制细胞迁移和集落形成,并在 MCF-7 细胞中使细胞周期停滞在 G1 期 .

作为乙酰赖氨酸模拟溴结构域配体的作用

包括“3-(3,5-二甲基异恶唑-4-基甲基)-4-甲氧基苯甲醛”在内的 3,5-二甲基异恶唑衍生物充当乙酰赖氨酸模拟溴结构域配体 . 这种特性使它们能够与溴结构域相互作用,溴结构域是识别乙酰化赖氨酸残基的蛋白质结构域 .

在开发临床可行药物中的作用

包括“3-(3,5-二甲基异恶唑-4-基甲基)-4-甲氧基苯甲醛”在内的异恶唑衍生物具有广泛的生物活性,在治疗方面具有巨大潜力,使其成为开发临床可行药物的新化合物的丰富来源 .

作用机制

Target of Action

The primary target of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde is BRD4 , a protein that plays a crucial role in the regulation of gene expression . BRD4 inhibitors have demonstrated promising potential in cancer therapy .

Mode of Action

3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde interacts with its target, BRD4, by inhibiting its activity . This inhibition results in significant anti-proliferative activity against certain cancer cell lines .

Biochemical Pathways

The inhibition of BRD4 by 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde affects several biochemical pathways. It modulates the expression of c-MYC and γ-H2AX , induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in certain cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The result of the action of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde is a decrease in the proliferation of certain cancer cells . This is achieved through the modulation of gene expression, induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest .

Action Environment

The action, efficacy, and stability of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the temperature

属性

IUPAC Name |

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-13(10(2)18-15-9)7-12-6-11(8-16)4-5-14(12)17-3/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMFDJYFADPPKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC2=C(C=CC(=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2519380.png)

![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)

![1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol](/img/structure/B2519394.png)

![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2519395.png)